Cas no 1388127-05-6 (4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol)

4-(2R)-2-Aminopropyl-2-methoxy-6-nitrophenol is a chiral phenolic compound featuring an aminopropyl side chain and a nitro substituent, which imparts distinct reactivity and selectivity in synthetic applications. Its stereochemically defined (R)-configuration ensures precise enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The methoxy and nitro groups enhance its utility as a building block for complex molecular architectures, particularly in medicinal chemistry. This compound’s structural features facilitate controlled functionalization, offering advantages in the design of bioactive molecules. High purity and well-defined stereochemistry are critical for reproducibility in research and industrial processes.
4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol structure
1388127-05-6 structure
Product name:4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol
CAS No:1388127-05-6
MF:C10H14N2O4
MW:226.229162693024
CID:6116447
PubChem ID:165662398

4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol
    • EN300-1841214
    • 1388127-05-6
    • 4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
    • Inchi: 1S/C10H14N2O4/c1-6(11)3-7-4-8(12(14)15)10(13)9(5-7)16-2/h4-6,13H,3,11H2,1-2H3/t6-/m1/s1
    • InChI Key: RZTOJXQAEADCAN-ZCFIWIBFSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)C[C@@H](C)N)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 226.09535693g/mol
  • Monoisotopic Mass: 226.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 101Ų

4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841214-0.1g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
0.1g
$1623.0 2023-09-19
Enamine
EN300-1841214-10.0g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
10g
$7927.0 2023-06-02
Enamine
EN300-1841214-10g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
10g
$7927.0 2023-09-19
Enamine
EN300-1841214-0.25g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
0.25g
$1696.0 2023-09-19
Enamine
EN300-1841214-0.5g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
0.5g
$1770.0 2023-09-19
Enamine
EN300-1841214-1.0g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
1g
$1844.0 2023-06-02
Enamine
EN300-1841214-5.0g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
5g
$5345.0 2023-06-02
Enamine
EN300-1841214-5g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
5g
$5345.0 2023-09-19
Enamine
EN300-1841214-2.5g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
2.5g
$3611.0 2023-09-19
Enamine
EN300-1841214-0.05g
4-[(2R)-2-aminopropyl]-2-methoxy-6-nitrophenol
1388127-05-6
0.05g
$1549.0 2023-09-19

Additional information on 4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol

4-(2R)-2-Aminopropyl-2-Methoxy-6-Nitrophenol: A Comprehensive Overview

The compound with CAS No. 1388127-05-6, commonly referred to as 4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol, is a complex organic molecule with significant potential in various fields of research and application. This compound is characterized by its unique structure, which includes a phenol ring substituted with a nitro group at the 6-position, a methoxy group at the 4-position, and an (R)-2-aminoethyl group at the 2-position. The stereochemistry at the chiral center (R configuration) plays a crucial role in determining its properties and reactivity.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as a precursor for drug development, particularly in the synthesis of bioactive molecules. The presence of multiple functional groups—such as the nitrophenol moiety and the aminoethyl side chain—makes it an attractive candidate for various chemical transformations. For instance, the nitro group can be reduced to form an amine, which can further participate in reactions such as alkylation or acylation to generate more complex structures.

One of the most promising applications of 4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol lies in its ability to act as a chiral building block in asymmetric synthesis. The chiral center at the 2-position provides a platform for enantioselective reactions, which are critical in producing enantiomerically pure compounds required for pharmaceuticals. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility, enabling researchers to access complex molecular architectures with high enantioselectivity.

In addition to its role in drug discovery, this compound has also found applications in materials science. Its ability to form hydrogen bonds and participate in π–π interactions makes it suitable for use in supramolecular chemistry. For example, it has been employed as a building block for self-assembled monolayers and other nanostructured materials. These applications are particularly relevant in the development of sensors, catalysts, and advanced materials with tailored properties.

The synthesis of 4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol involves a series of carefully designed steps to ensure high yield and purity. Starting from readily available starting materials such as phenol derivatives, chemists employ multi-step processes that include nitration, alkylation, and stereochemical control during aminoethyl group installation. The use of modern purification techniques such as chromatography ensures that the final product meets high-quality standards required for both research and industrial applications.

From an environmental standpoint, understanding the fate and behavior of this compound is essential for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation pathways under various conditions, revealing that it undergoes microbial transformation through enzymatic mechanisms. These findings are critical for developing strategies to mitigate any adverse environmental effects associated with its use or disposal.

In conclusion, 4-(2R)-2-aminopropyl-2-methoxy-6-nitrophenol (CAS No. 1388127-05-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for researchers in medicinal chemistry, materials science, and environmental studies. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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